molecular formula C13H22BrNO2 B1403173 Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1225276-07-2

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1403173
M. Wt: 304.22 g/mol
InChI Key: GACABBWTCSUAEK-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound with the molecular formula C13H22BrNO2 . It is also known as tert-butyl 7-bromo-2-(7-oxo-8-tert-butyl-2-oxa-6-azaspiro[3.5]non-6-yl).


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate consists of a spirocyclic core with a bromine atom at the 2-position and a tert-butyl carboxylate group at the 7-position . The exact mass of the molecule is 303.083374 Da .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is 304.22 g/mol . The exact mass is 303.08339 g/mol . The molecule has 2 rotatable bonds . It has a hydrogen bond acceptor count of 2 and does not have any hydrogen bond donors . The XLogP3-AA value is 3 , indicating its partition coefficient between octanol and water.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Bifunctional Compounds : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate. This compound is useful for selective derivation on azetidine and cyclobutane rings, providing a convenient entry point to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

  • Generation of Biologically Active Heterocyclic Compounds : Moskalenko and Boev (2012) reported on the synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a compound utilized in preparing other potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

  • Stereochemical Assignments Using NMR Spectroscopy : Jakubowska et al. (2013) employed NMR spectroscopy for the absolute configuration assignment of a related compound, 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one. Their study demonstrates the relevance of such compounds in detailed stereochemical analysis (Jakubowska et al., 2013).

  • Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : Gurry et al. (2015) described a new synthesis of 2-oxa-7-azaspiro[3.5]nonane. This synthesis contributed to the creation of spirocyclic oxetanes, which are precursors to compounds like benzimidazole, indicating their utility in developing complex chemical structures (Gurry et al., 2015).

  • Synthesis of Stereodiad Building Blocks for Polyketides : Shklyaruck (2015) developed an efficient procedure for transforming related compounds into building blocks for the synthesis of natural compounds like arenamides, which possess antitumor activity. This highlights the role of such compounds in synthesizing biologically significant molecules (Shklyaruck, 2015).

properties

IUPAC Name

tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACABBWTCSUAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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